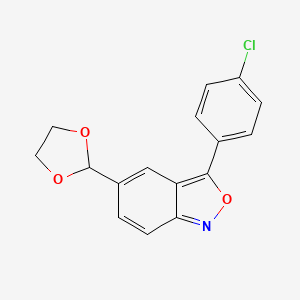

3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole

説明

特性

IUPAC Name |

3-(4-chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c17-12-4-1-10(2-5-12)15-13-9-11(16-19-7-8-20-16)3-6-14(13)18-21-15/h1-6,9,16H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEOPFJOLJBXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

化学反応の分析

Types of Reactions

3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, leading to a variety of functionalized benzoxazole derivatives.

科学的研究の応用

3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.

Medicine: Research into its pharmacological properties could reveal therapeutic potentials, such as anti-inflammatory or antimicrobial activities.

Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

The mechanism by which 3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the context of its application.

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiazole Derivatives (Compounds 4 and 5)

- Structural Features : 4-(4-Chlorophenyl)- and 4-(4-fluorophenyl)-substituted thiazoles (compounds 4 and 5 ) exhibit isostructural triclinic ($P\overline{1}$) symmetry with two independent molecules per asymmetric unit. Both feature fluorophenyl and triazolyl groups, differing only in the halogen substituent (Cl vs. F) .

- Crystallographic Data: Despite differing halogens, their crystal structures are identical, with minor adjustments to accommodate substituent size. This contrasts with halogen-substituted cinnamic acids, where Cl/Br substitutions can alter crystal packing .

- Functional Implications : The isostructurality suggests halogen substitution minimally impacts packing efficiency, enabling predictable material design for applications like solid-state electronics .

Antimicrobial Benzoxazole Derivatives

- Compound : 2-(p-Chloro-benzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazole .

- Structural Features : A benzoxazole core with a piperazinyl-propionamido side chain and p-chlorobenzyl group.

- Biological Activity : Exhibits moderate antimicrobial activity against bacterial and fungal strains, attributed to the piperazine moiety enhancing membrane permeability. The dioxolane group in the target compound may confer better metabolic stability but reduced antimicrobial potency compared to this derivative .

Benzothiazole Derivatives

- Compound : 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole .

- Structural Features : A benzothiazole core with 4-methoxyphenyl and chloro substituents.

- Crystallographic Data: The dihedral angle between benzothiazole and methoxyphenyl rings is 8.76°, indicating near-planarity.

- Functional Implications: Planar benzothiazoles exhibit stronger π-π stacking, favoring solid-state luminescence, whereas the target compound’s non-planar structure may prioritize solubility for pharmaceutical applications.

Benzodiazole and Pyrazole Derivatives

- Compound : 2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid .

- Structural Features : A benzodiazole core with a carboxylic acid group and 4-chlorophenyl substituent.

- Functional Implications : The carboxylic acid group enables hydrogen bonding and salt formation, enhancing solubility in polar solvents. This contrasts with the dioxolane group in the target compound, which improves lipophilicity for blood-brain barrier penetration .

Data Table: Key Comparative Properties

Key Research Findings

Planarity vs. Solubility: Planar benzothiazoles favor luminescence, while non-planar benzoxazoles with dioxolane groups prioritize solubility for drug delivery .

Biological Activity : Piperazine and dioxolane substituents modulate antimicrobial vs. metabolic stability profiles, respectively .

Methodological Insights

- Crystallography: SHELX and ORTEP-III were critical for resolving non-planar conformations and isostructurality .

- Computational Tools : DFT studies (e.g., B3LYP/6-311G(d,p)) and AutoDock4 simulations linked structural features to electronic properties and ligand-receptor interactions .

生物活性

The compound 3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole is a derivative of benzoxazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, antioxidant, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into its functional groups:

- Chlorophenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Dioxolane Ring : May enhance solubility and stability.

- Benzoxazole Core : Known for its biological activity and ability to interact with various biomolecules.

Antimicrobial Activity

Recent studies have shown that derivatives of benzoxazole exhibit significant antimicrobial properties. The compound was tested against various strains of bacteria and fungi:

- Tested Strains : Escherichia coli (Gram-negative), Bacillus subtilis (Gram-positive), and Candida albicans (fungus).

- Results : The compound demonstrated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 µg/ml to 250 µg/ml against different pathogens .

| Microorganism | MIC (µg/ml) | Activity Level |

|---|---|---|

| E. coli | 125 | Moderate |

| B. subtilis | 31.25 | High |

| C. albicans | 62.5 | Moderate |

Antifungal Activity

The antifungal efficacy was particularly notable against Candida albicans, where the compound showed comparable potency to standard antifungal agents like fluconazole .

Antioxidant Activity

The antioxidant potential was assessed using various assays that measure the ability to scavenge free radicals. The compound exhibited significant antioxidant activity, which is crucial for protecting cells from oxidative stress .

Anticancer Activity

The anticancer properties of benzoxazole derivatives have been widely studied. In vitro tests revealed that the compound has cytotoxic effects on several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).

- Findings : The compound induced apoptosis in cancer cells, leading to a decrease in cell viability by over 70% in certain concentrations .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 10 | High |

| A549 | 15 | Moderate |

| HepG2 | 20 | Moderate |

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Inhibition of DNA Synthesis : By intercalating into DNA strands, it disrupts replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells leading to cell death .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of various benzoxazole derivatives including our compound against clinical isolates. Results indicated that compounds with chlorophenyl substitutions had enhanced activity compared to unsubstituted analogs .

- Cytotoxicity Evaluation : Research involving MCF-7 and A549 cells demonstrated that the presence of the dioxolane moiety significantly increased cytotoxicity compared to other benzoxazole derivatives lacking this feature .

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-5-(1,3-dioxolan-2-yl)-2,1-benzoxazole, and what experimental conditions are critical for optimizing yield?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common method involves refluxing precursors like substituted benzaldehydes with aminotriazoles in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and recrystallization . For chlorinated intermediates, phosphorus pentachloride (PCl₅) is often used for carbonyl chlorination, requiring strict anhydrous conditions to prevent hydrolysis . Yield optimization hinges on controlling reaction time (4–6 hours), temperature (70–80°C), and stoichiometric ratios of reactants.

Q. How is the crystal structure of this compound determined, and what insights does this provide into its reactivity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound’s benzoxazole core shows a planar geometry, with the 1,3-dioxolane ring adopting an envelope conformation. This structural rigidity influences reactivity: the electron-withdrawing 4-chlorophenyl group enhances electrophilic substitution at the 5-position, while the dioxolane moiety increases solubility in polar solvents, facilitating nucleophilic attacks .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound post-synthesis?

Key techniques include:

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- ¹H/¹³C NMR to verify substituent positions and assess stereochemistry.

- FTIR to identify functional groups (e.g., C=O stretch in dioxolane at ~1750 cm⁻¹).

- HPLC with UV detection (λ = 254–280 nm) to quantify purity (>95% is typical for bioactive studies) .

Advanced Research Questions

Q. What methodologies are employed to assess the anticancer potential of benzoxazole derivatives, and how can researchers account for variability in cytotoxicity data across cancer cell lines?

Standard protocols involve:

- MTT assays to measure cell viability (48–72-hour exposure, IC₅₀ calculation).

- Flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest. Variability arises from differences in cell membrane permeability, metabolic rates, and ABC transporter expression. To mitigate this, use multiple cell lines (e.g., MCF-7, HeLa, A549) and normalize data against positive controls (e.g., doxorubicin). Dose-response curves should be replicated in triplicate with statistical validation (p < 0.05) .

Q. How can researchers design experiments to investigate the photophysical properties of benzoxazole derivatives for optoelectronic applications?

Focus on:

- UV-Vis absorption and fluorescence spectroscopy to determine bandgap energy (Eg) and Stokes shift.

- Time-resolved photoluminescence (TRPL) to assess exciton lifetime.

- Density functional theory (DFT) simulations to correlate electronic structure with observed properties (e.g., charge transfer in BBON crystals). For elastic optoelectronic materials, mechanical testing under extreme conditions (e.g., liquid nitrogen immersion) is critical to evaluate durability .

Q. What strategies are recommended for resolving contradictions in reported antimicrobial efficacy data among structurally similar benzoxazole derivatives?

- Standardize assay conditions : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and culture media (Mueller-Hinton agar).

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., halogen vs. methoxy groups) on minimum inhibitory concentration (MIC).

- Check for efflux pump inhibitors : Co-administration with compounds like phenylalanine-arginine β-naphthylamide (PAβN) can reduce false negatives caused by bacterial resistance mechanisms .

Q. What in vitro models are suitable for studying the osteoclast-inhibiting effects of benzoxazole compounds, and how should control experiments be structured?

- Primary osteoclast cultures : Isolate bone marrow-derived mononuclear cells from mice and differentiate with RANKL/M-CSF.

- Tartrate-resistant acid phosphatase (TRAP) staining to quantify osteoclast activity. Controls should include untreated cells, a positive control (e.g., alendronate), and a vehicle control (e.g., DMSO). Dose-dependent inhibition (1–100 µM) over 7–14 days is typical .

Q. How can electrochemically induced C–H functionalization be optimized for benzoxazole derivatives, and what mechanistic considerations are critical for reaction design?

- Electrode selection : Use Ag/Ag⁺ electrodes to stabilize radical intermediates.

- Solvent system : Acetonitrile with 0.1 M TBAPF₆ as supporting electrolyte ensures conductivity.

- Mechanistic pathway : The reaction proceeds via single-electron transfer (SET) to generate phosphonyl radicals, which undergo regioselective addition to the benzoxazole C2 position. Monitor reaction progress using cyclic voltammetry to avoid over-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。